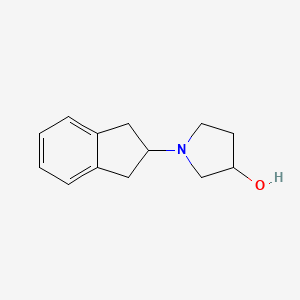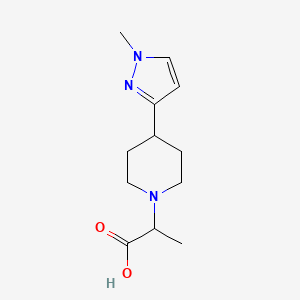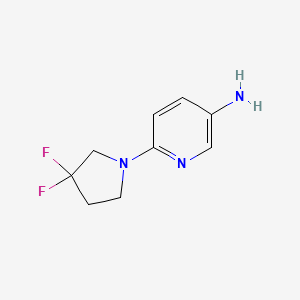
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
The compound “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol” is a type of organic compound known as a pyrazole. Pyrazoles are heterocyclic compounds with a 5-membered ring, which contains two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to an ethan-1-ol group. The pyrazole ring would have two cyclopropyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are typically crystalline solids that are soluble in organic solvents .Mechanism of Action
The exact mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood. It is believed that the compound binds to the active sites of enzymes involved in the metabolism of drugs, thereby inhibiting their activity. Additionally, the compound may act as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may have anti-inflammatory and antioxidative effects, as well as the ability to inhibit the growth and proliferation of cancer cells. Additionally, the compound may have the potential to act as an inhibitor of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The use of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be used as a starting material for the production of various pharmaceuticals, polymers, and other materials. Additionally, the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an anti-cancer agent. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very stable and can easily degrade if not stored properly. Additionally, the exact mechanism of action of the compound is not yet fully understood, so further research is needed to elucidate its biochemical and physiological effects.
Future Directions
There are several potential future directions for research on 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol. First, further research is needed to better understand the exact mechanism of action of the compound and its biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective methods of synthesizing the compound. Furthermore, research is needed to develop more efficient methods of purifying and storing the compound. Finally, research is needed to explore the potential applications of the compound in the field of medicinal chemistry, such as its potential as an inhibitor of enzymes involved in the metabolism of drugs and its potential as an anti-cancer agent.
Scientific Research Applications
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol has been studied extensively in recent years due to its unique chemical structure and potential applications in the field of medicinal chemistry. The compound has been used as a starting material in the synthesis of various pharmaceuticals, polymers, and other materials. Additionally, the compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to act as an anti-cancer agent.
properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h7-9,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPRDPDDMMTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)



![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)